{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol
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Overview
Description
{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol is a compound that features a piperidine ring substituted with a naphthylmethyl group and a hydroxymethyl group. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of a palladium catalyst, a base, and a suitable solvent, such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The naphthyl group can be reduced under specific conditions to form a dihydronaphthalene derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of naphthyl ketones.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its piperidine moiety is known to interact with neurotransmitter receptors, making it a candidate for neurological studies .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Piperidine derivatives are known for their analgesic, anti-inflammatory, and antipsychotic properties .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various biological effects, such as analgesia or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Naphthylmethylpiperidine: A compound similar to {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol but without the hydroxymethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of a naphthyl group and a piperidine ring with a hydroxymethyl substituent. This unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and drug discovery .
Properties
Molecular Formula |
C17H21NO |
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Molecular Weight |
255.35 g/mol |
IUPAC Name |
[1-(naphthalen-2-ylmethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C17H21NO/c19-13-14-7-9-18(10-8-14)12-15-5-6-16-3-1-2-4-17(16)11-15/h1-6,11,14,19H,7-10,12-13H2 |
InChI Key |
SEONEUOGAWVQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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